Cas no 2248889-61-2 (N-Prop-2-ynyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine)

N-Prop-2-ynyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine structure
2248889-61-2 structure
Product name:N-Prop-2-ynyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine
CAS No:2248889-61-2
MF:C14H15N3O4
MW:289.286603212357
CID:5411578
PubChem ID:145880337

N-Prop-2-ynyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-2-Propyn-1-yl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine
    • EN300-26623327
    • N-(prop-2-yn-1-yl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine
    • 2248889-61-2
    • Z2739861299
    • N-Prop-2-ynyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine
    • Inchi: 1S/C14H15N3O4/c1-5-6-15-14-17-16-13(21-14)9-7-10(18-2)12(20-4)11(8-9)19-3/h1,7-8H,6H2,2-4H3,(H,15,17)
    • InChI Key: WENPTPAKJTXETC-UHFFFAOYSA-N
    • SMILES: O1C(=NN=C1C1C=C(C(=C(C=1)OC)OC)OC)NCC#C

Computed Properties

  • Exact Mass: 289.10625597g/mol
  • Monoisotopic Mass: 289.10625597g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.6Ų
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.245±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 433.5±55.0 °C(Predicted)
  • pka: -2.14±0.10(Predicted)

N-Prop-2-ynyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26623327-0.05g
N-(prop-2-yn-1-yl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine
2248889-61-2 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-Prop-2-ynyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine

Recent Advances in the Study of N-Prop-2-ynyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS: 2248889-61-2)

The compound N-Prop-2-ynyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS: 2248889-61-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.

Recent studies have highlighted the role of N-Prop-2-ynyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine as a promising scaffold for the development of novel anticancer agents. The compound's unique structure, featuring a 1,3,4-oxadiazole core and a trimethoxyphenyl moiety, has been shown to exhibit potent inhibitory effects against various cancer cell lines. In vitro assays have demonstrated its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Further investigations into the compound's mechanism of action have revealed its potential as a tubulin polymerization inhibitor. Molecular docking studies suggest that N-Prop-2-ynyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine binds to the colchicine-binding site of tubulin, thereby interfering with microtubule assembly. This finding aligns with the observed antiproliferative effects in cancer cell models, providing a plausible explanation for its biological activity.

In addition to its anticancer properties, recent research has explored the compound's potential applications in other therapeutic areas. Preliminary studies indicate that N-Prop-2-ynyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine may also exhibit anti-inflammatory and antimicrobial activities. These findings open new avenues for the development of multifunctional therapeutic agents based on this chemical scaffold.

The synthesis of N-Prop-2-ynyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine has been optimized in recent studies, with improved yields and purity. Novel synthetic routes have been developed to facilitate large-scale production, which is crucial for further preclinical and clinical evaluations. The compound's stability and pharmacokinetic properties are currently under investigation to assess its suitability for in vivo applications.

In conclusion, N-Prop-2-ynyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine represents a promising candidate for drug development, particularly in the field of oncology. Its unique structural features and diverse biological activities warrant further investigation to fully elucidate its therapeutic potential. Future research should focus on optimizing its pharmacological profile and evaluating its efficacy in animal models of disease.

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.